3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
The compound “3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule. It seems to be related to other trimethyl purine derivatives .
Molecular Structure Analysis
The exact molecular structure of “this compound” is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the sources I found .Scientific Research Applications
Antitumor Activity
Research has shown that certain compounds structurally related to 3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione demonstrate antitumor activities. For example, a study by Ueda et al. (1987) synthesized novel heterocycles, including purino[7, 8-g]-6-azapteridines and [1, 2, 4] triazino[3, 2-f] purines, which showed activity against P388 leukemia.
Antiviral Activity
Compounds related to this compound have also been studied for their antiviral properties. Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides, which showed moderate activity against rhinoviruses.
Anti-HIV and Antimicrobial Activity
Another study by Ashour et al. (2012) explored the synthesis of triazino and triazolo[4,3-e]purine derivatives, revealing their in vitro anti-HIV and antimicrobial activities. Specifically, compounds 7 and 13c displayed moderate anti-HIV-1 activity.
Synthetic Applications in Medicinal Chemistry
The structure of this compound and its analogs have been used as a basis for synthesizing new compounds with potential therapeutic applications. Lim and Dolzhenko (2014) discussed the use of 1,3,5-triazine-based purine-like scaffolds in developing inhibitors of various kinases and other therapeutic agents.
Mechanism of Action
Properties
IUPAC Name |
3,7,9-trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-11-9-23-14-15(21(2)18(27)22(3)16(14)26)19-17(23)24(20-11)10-13(25)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKNNXNCTPTKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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